2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a thiazole ring, an ethyl-substituted phenyl group, and a boronic acid pinacol ester moiety, making it a versatile building block in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the reaction of 2-(4-Ethylphenyl)thiazole-4-boronic acid with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of boronic esters, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality boronic esters .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds, depending on the halide used.
Protodeboronation: The major product is the corresponding thiazole derivative without the boronic ester group.
Scientific Research Applications
2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the boronic ester moiety can be modified to enhance biological activity.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, where the boronic ester group can be functionalized to introduce specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of the thiazole ring and the ethyl-substituted phenyl group. These structural features provide distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO2S/c1-6-12-7-9-13(10-8-12)15-19-14(11-22-15)18-20-16(2,3)17(4,5)21-18/h7-11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHWIZISVDIWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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